

Physical and chemical properties of 2-(4-Methoxyphenyl)acetohydrazide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)acetohydrazide

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An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)acetohydrazide is a chemical compound belonging to the hydrazide class, characterized by a methoxyphenyl group attached to an acetohydrazide moiety. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

2-(4-Methoxyphenyl)acetohydrazide, with the CAS Number 57676-49-0, possesses a unique set of properties stemming from its molecular structure.^[1] The presence of both a phenyl ring and a hydrazide group imparts a combination of aromatic and polar characteristics to the molecule.

Identity and Structure

- IUPAC Name: **2-(4-methoxyphenyl)acetohydrazide**[\[1\]](#)
- Molecular Formula: C₉H₁₂N₂O₂[\[1\]](#)
- Canonical SMILES: COC1=CC=C(C=C1)CC(=O)NN[\[1\]](#)
- InChI Key: BCHPFJXZQWWCCZ-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Data

A summary of the key physicochemical properties of **2-(4-Methoxyphenyl)acetohydrazide** is presented in the table below. It is important to note that while some data is derived from experimental sources for structurally related compounds, other values are computationally predicted.

Property	Value	Source
Molecular Weight	180.20 g/mol	PubChem [1]
Melting Point	Not explicitly reported; a related compound, 2-(2-phenoxyphenyl)acetohydrazide, has a melting point of 62-64 °C. [2]	Inferred from related compounds
Boiling Point	Not available	-
Solubility	Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in water. [3]	General chemical principles
logP (octanol/water)	0.4 (Computed)	PubChem [1]
pKa	Not available	-

Experimental Protocols

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide

The synthesis of **2-(4-Methoxyphenyl)acetohydrazide** can be achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(4-methoxyphenyl)acetate. This method is a common and effective way to prepare hydrazides.

Reaction Scheme:

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(4-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.
- **Addition of Hydrazine Hydrate:** To the stirred solution, add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure **2-(4-Methoxyphenyl)acetohydrazide**.^[4]

Analytical Characterization

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter by filtering through a small plug of glass wool.^{[5][6][7]}
- **¹H NMR (Proton NMR):** The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methylene protons adjacent to the carbonyl group, the methoxy protons, and the protons of the hydrazide group.

- ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the aromatic ring, the carbonyl carbon, the methylene carbon, and the methoxy carbon.
- Sample Preparation (KBr Pellet Method): Grind a small amount of the dry, purified sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.^{[8][9]}
- Expected Absorptions: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group, C=O stretching of the amide, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the methoxyphenyl ring.
- Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques for this molecule.^{[10][11][12]}
- Expected Fragmentation: The mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺. Common fragmentation patterns may involve the loss of the hydrazide group or cleavage of the bond between the carbonyl group and the methylene bridge.

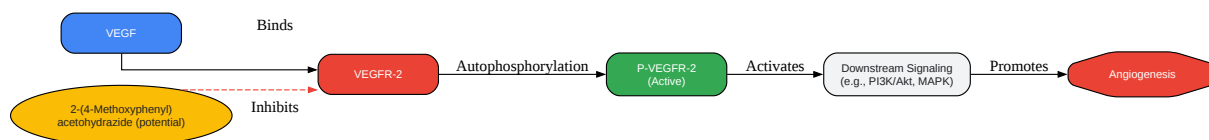
Potential Biological Activities and Signaling Pathways

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.^{[13][14][15][16][17]} While specific studies on **2-(4-Methoxyphenyl)acetohydrazide** are limited, its structural features suggest potential for similar biological effects.

Potential Anticancer Activity

Hydrazone derivatives have been reported to induce apoptosis in cancer cells and inhibit angiogenesis. Two potential mechanisms of action are highlighted below.

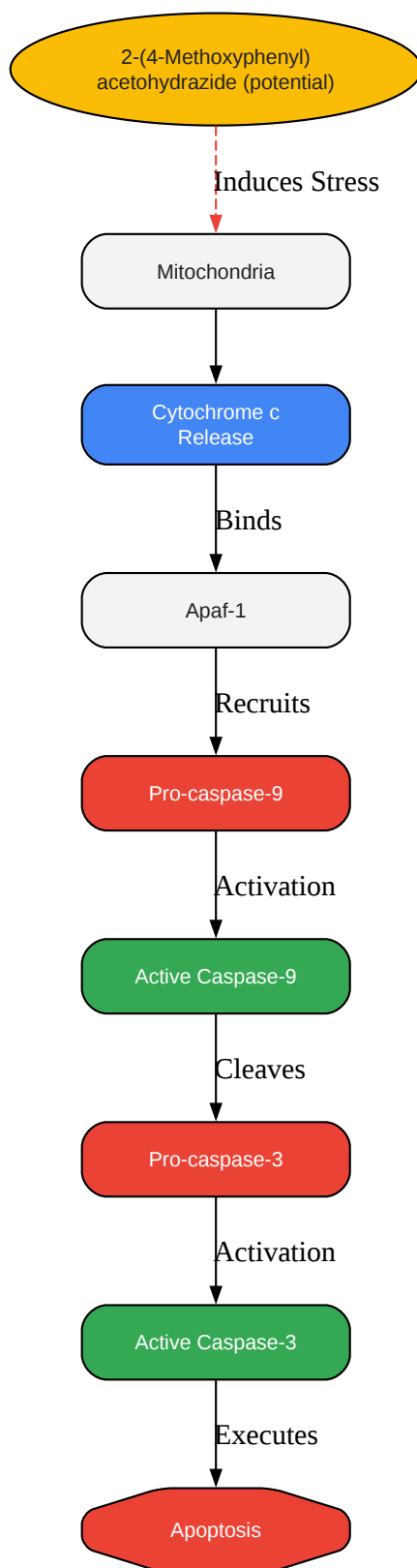
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby suppressing tumor growth.



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Potential Inhibition of the VEGFR-2 Signaling Pathway.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The caspase cascade is a central component of the apoptotic pathway.



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Potential Intrinsic Pathway of Apoptosis Induction.

Potential Antimicrobial Activity

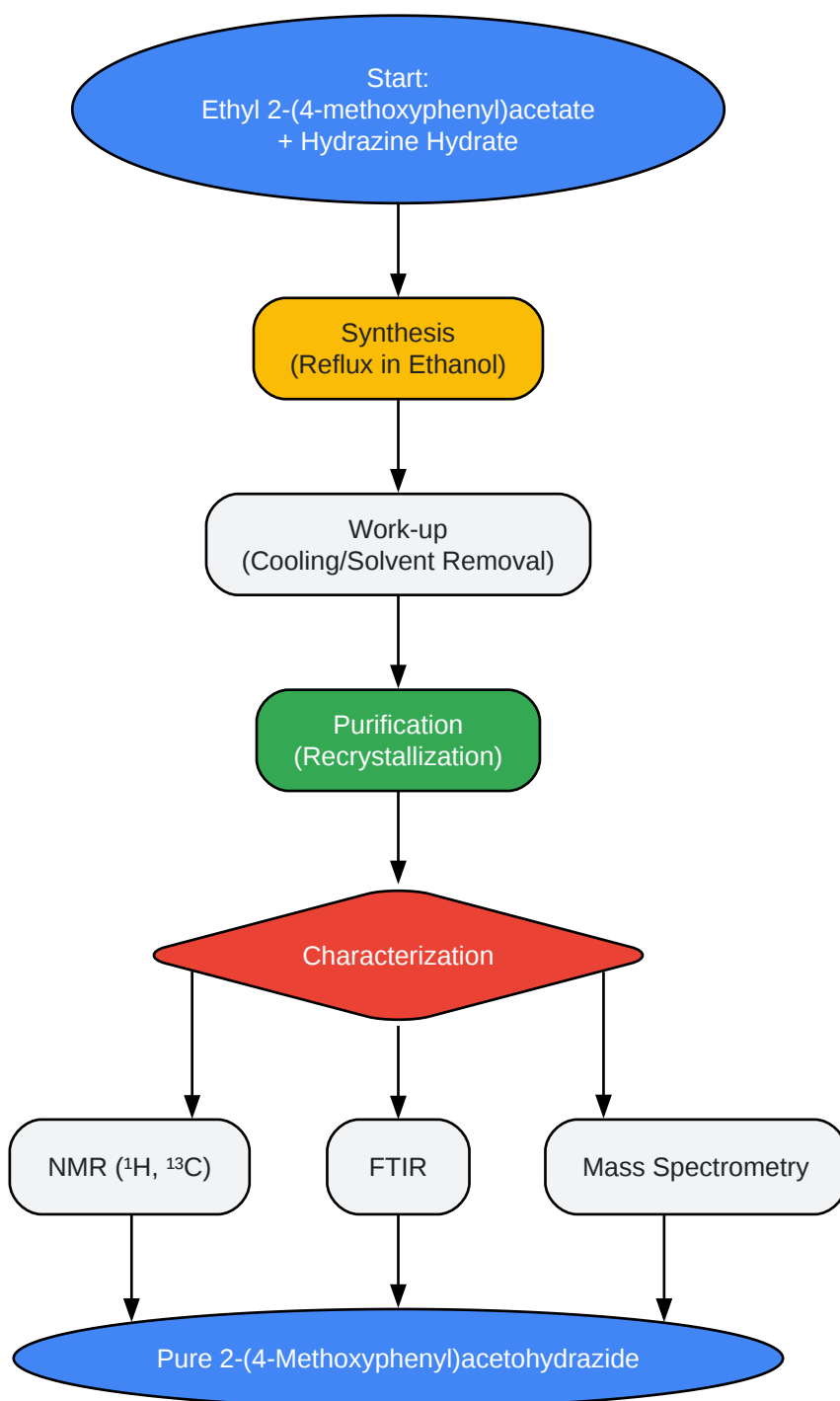
The hydrazide moiety is a key pharmacophore in several antimicrobial agents. The mechanism of action for hydrazide-based antimicrobials can vary but often involves the inhibition of essential enzymes in microbial metabolic pathways or disruption of the cell wall integrity.

Conclusion

2-(4-Methoxyphenyl)acetohydrazide is a compound with a well-defined chemical structure and predictable physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization in a laboratory setting. Furthermore, its structural similarity to other biologically active hydrazides suggests that it may be a promising candidate for further investigation in the fields of anticancer and antimicrobial drug discovery. The potential mechanisms of action, including VEGFR-2 inhibition and induction of apoptosis, offer exciting avenues for future research. This technical guide serves as a starting point for scientists and researchers to explore the full potential of **2-(4-Methoxyphenyl)acetohydrazide** and its derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of **2-(4-Methoxyphenyl)acetohydrazide**.



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General Experimental Workflow.

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